molecular formula C16H12O4 B1217343 9,10-蒽醌-1,4-二羟基-2,3-二甲基- CAS No. 25060-18-8

9,10-蒽醌-1,4-二羟基-2,3-二甲基-

货号 B1217343
CAS 编号: 25060-18-8
分子量: 268.26 g/mol
InChI 键: UEIREGKJDNBMLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 9,10-Anthracenedione derivatives involves various chemical reactions, showcasing the compound's versatility. For example, the reduction of 1,8-dimethoxyanthracenedione with zinc dust and aqueous ammonia or with SnCl2 in HCl and acetic acid leads to different isomeric products, highlighting the influence of reaction conditions on product distribution (Prinz et al., 1996). Another study demonstrates the synthesis of dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone through methylation, reduction, and demethylation processes, yielding a total yield of 37% (Shi-jun Zheng, 2005).

Molecular Structure Analysis

The molecular structure and conformation of anthracene derivatives, such as the cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, have been determined using X-ray crystallographic analysis. This analysis revealed specific orientations and interactions at the molecular level, providing insights into the compound's structural properties (Zacharias et al., 1977).

Chemical Reactions and Properties

9,10-Anthracenedione derivatives participate in various chemical reactions, including photocatalytic oxygenation processes. For instance, visible light irradiation of 9,10-dimethylanthracene in the presence of an electron-transfer photocatalyst results in the formation of oxygenation products, demonstrating the compound's reactivity towards radical coupling with dioxygen (Kotani et al., 2004).

Physical Properties Analysis

The physical properties of 9,10-Anthracenedione derivatives, such as crystal packing structures and hydrogen bonding patterns, have been elucidated through X-ray crystallographic analysis. These studies reveal the significance of chalcogen−chalcogen interactions in determining the molecular packing arrangements of anthracene derivatives (Kobayashi et al., 2005).

Chemical Properties Analysis

The chemical properties of 9,10-Anthracenedione derivatives are influenced by their functional groups and structural modifications. Syntheses of new derivatives have explored the effects of substituents on the compound's redox properties, demonstrating the potential for applications in molecular electronics and as redox-active switches (Seidel et al., 2013).

科学研究应用

抗肿瘤活性和临床研究

9,10-蒽醌-1,4-二羟基-2,3-二甲基-(在一些研究中称为二羟基蒽醌)及其衍生物已被广泛研究其抗肿瘤活性。早期临床研究已探索其在治疗各种癌症形式中的疗效,包括晚期乳腺癌和急性白血病。例如,二羟基蒽醌在实验系统中显示出广泛的抗肿瘤活性,导致一项I期临床研究建议进行II期研究,以进一步评估其在癌症治疗中的疗效(Valdivieso et al., 1981)。同样,二羟基蒽醌的衍生物米托蒽醌在晚期乳腺癌治疗中表现出与目前最活跃的单一药物相比可比的疗效,且急性毒性较低,表明其作为传统化疗药物的较低毒性替代品的潜力(Cornbleet et al., 1984)

药代动力学和毒性概况

二羟基蒽醌衍生物的药代动力学和毒性概况已成为多项研究的焦点。I期和II期临床试验评估了限制剂毒性、进一步研究的推荐剂量以及在一系列实体瘤和血液系统癌症中观察到的抗肿瘤活性。一项关于BBR 2778的蒽醌类似物的显着研究突出了与其他蒽醌类药物相比其对心脏毒性的降低潜力,其中中性粒细胞减少是限制剂毒性(Dawson et al., 2000)

疗效和安全性比较

比较研究在将二羟基蒽醌衍生物置于更广泛的癌症治疗背景中起到了关键作用。例如,一项比较米托蒽醌与多柔比星治疗IV期乳腺癌患者的随机试验发现,米托蒽醌与多柔比星一样活跃,但明显减少恶心、呕吐、口腔炎和脱发,表明其作为一种具有更有利毒性概况的可行替代品的作用(Allegra et al., 2004)

新治疗适应症的潜力

二羟基蒽醌衍生物的多功能性进一步得到了研究新治疗适应症的证明。一项在患有急性髓系白血病(AML)的儿童中进行的II期研究评估了米托蒽醌作为诱导化疗的一部分的疗效,有助于改善对其在儿科肿瘤学中的作用的理解(Gibson et al., 2011)

属性

IUPAC Name

1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIREGKJDNBMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179754
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-

CAS RN

25060-18-8
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025060188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC321275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethylquinizarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。